![molecular formula C16H22Cl3NO4 B3983764 3,4-dimethoxy-N-[2,2,2-trichloro-1-(3-methylbutoxy)ethyl]benzamide](/img/structure/B3983764.png)
3,4-dimethoxy-N-[2,2,2-trichloro-1-(3-methylbutoxy)ethyl]benzamide
Overview
Description
3,4-dimethoxy-N-[2,2,2-trichloro-1-(3-methylbutoxy)ethyl]benzamide, also known as JNJ-28312141, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to exhibit promising results in various scientific research studies. Additionally, we will explore the future directions for this compound.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[2,2,2-trichloro-1-(3-methylbutoxy)ethyl]benzamide involves the inhibition of HDAC6 enzyme activity. HDAC6 is a class IIb HDAC enzyme that regulates the acetylation status of various proteins, including α-tubulin, HSP90, and cortactin. Inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin, which promotes microtubule stabilization and impairs cell motility. Additionally, HDAC6 inhibition leads to the accumulation of misfolded proteins, which triggers the unfolded protein response (UPR) and promotes cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and multiple myeloma. It has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative disorders, including Huntington's disease and Parkinson's disease. Additionally, this compound has been shown to exhibit anti-inflammatory effects in animal models of autoimmune diseases, including rheumatoid arthritis and multiple sclerosis.
Advantages and Limitations for Lab Experiments
3,4-dimethoxy-N-[2,2,2-trichloro-1-(3-methylbutoxy)ethyl]benzamide has several advantages for lab experiments, including its potent and selective inhibition of HDAC6 enzyme activity, its ability to promote microtubule stabilization, and its potential therapeutic applications in various diseases. However, there are also some limitations, including its low solubility in water, which may limit its bioavailability in vivo.
Future Directions
3,4-dimethoxy-N-[2,2,2-trichloro-1-(3-methylbutoxy)ethyl]benzamide has several potential future directions, including its use as a therapeutic agent in various diseases, its use as a tool compound to study the role of HDAC6 in cellular processes, and its use as a lead compound for the development of more potent and selective HDAC6 inhibitors. Additionally, this compound may have potential applications in combination therapy with other drugs to enhance their therapeutic efficacy.
Scientific Research Applications
3,4-dimethoxy-N-[2,2,2-trichloro-1-(3-methylbutoxy)ethyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent and selective inhibition of the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is an important enzyme that regulates various cellular processes, including protein degradation, cell motility, and immune response. Inhibition of HDAC6 has been shown to have therapeutic benefits in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
properties
IUPAC Name |
3,4-dimethoxy-N-[2,2,2-trichloro-1-(3-methylbutoxy)ethyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl3NO4/c1-10(2)7-8-24-15(16(17,18)19)20-14(21)11-5-6-12(22-3)13(9-11)23-4/h5-6,9-10,15H,7-8H2,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCRONSBRPIKAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(C(Cl)(Cl)Cl)NC(=O)C1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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